REACTION_CXSMILES
|
[OH-:1].[Na+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([CH:11](Cl)Cl)(O)[CH3:9].[OH2:14]>C1C=CC=CC=1>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH:8]([CH3:9])[C:11]([OH:14])=[O:1] |f:0.1|
|
Name
|
1-(2-thienyl)-1-dichloromethylethanol
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C)(O)C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing the diethylether
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
WASH
|
Details
|
The ether layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |